2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid
Overview
Description
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially be diverse and significant .
Biochemical Analysis
Biochemical Properties
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of enzyme activity.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, it can affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its effects on cellular function can change over time, with potential degradation products influencing cellular processes. Long-term studies in vitro and in vivo have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it may be involved in pathways related to amino acid metabolism or energy production, affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It can interact with specific transporters or binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy, as well as its potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effect on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the reaction of 4,5,6,7-tetrahydro-1H-benzimidazole with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process may involve continuous flow reactors or batch reactors, depending on the production requirements.
Chemical Reactions Analysis
Types of Reactions: 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as inflammation and neurological disorders.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Comparison with Similar Compounds
2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetic acid
2-(2-ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-1-yl)acetic acid
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Biological Activity
2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid is a chemical compound with the molecular formula C9H12N2O2. This compound is a derivative of benzimidazole and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.
The biological activity of this compound can be attributed to its interactions with various cellular targets:
- Receptor Binding : Similar to other indole derivatives, this compound may bind to multiple receptors with high affinity. This binding can lead to significant alterations in cellular processes and signaling pathways.
- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially influencing their activity and stability. For instance, it has been noted to modulate key signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation.
The biochemical properties of this compound include:
- Cellular Effects : The compound influences cell signaling pathways and gene expression. Studies indicate that it can modulate several biochemical pathways leading to changes in cellular metabolism and function .
- Molecular Mechanism : At the molecular level, it may inhibit or activate enzymes by binding to their active or allosteric sites. This interaction can lead to significant changes in gene expression and protein synthesis involved in critical cellular functions .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The underlying mechanism involves the modulation of apoptotic pathways and the inhibition of tumor growth factors .
Case Studies
Several case studies have explored the efficacy and safety of this compound:
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h6H,1-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDAVGNSIUIIGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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